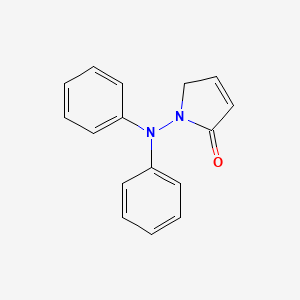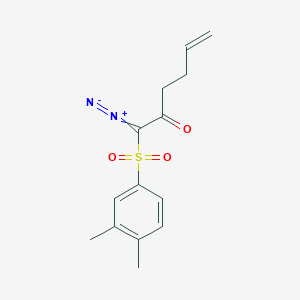![molecular formula C17H22N10O3 B14184901 Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide CAS No. 917571-57-4](/img/structure/B14184901.png)
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide typically involves the formation of the imidazole ring followed by the attachment of the glycylglycyl and histidinamide groups. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in enzyme inhibition. The compound can also interact with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: A naturally occurring amino acid with an imidazole side chain.
Imidazole: The basic structure found in many biologically active molecules.
Histidinamide: A derivative of histidine with similar properties.
Uniqueness
Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide is unique due to its combination of glycylglycyl and histidinamide groups attached to the imidazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
917571-57-4 |
|---|---|
Molekularformel |
C17H22N10O3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C17H22N10O3/c18-6-12(28)24-8-13(29)26-11(5-10-7-19-9-25-10)17(30)27-14(15-20-1-2-21-15)16-22-3-4-23-16/h1-4,7,9,11,14H,5-6,8,18H2,(H,19,25)(H,20,21)(H,22,23)(H,24,28)(H,26,29)(H,27,30)/t11-/m0/s1 |
InChI-Schlüssel |
AUFQEDCFRATZQU-NSHDSACASA-N |
Isomerische SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CNC(=O)CN |
Kanonische SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
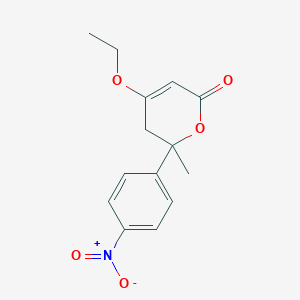
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
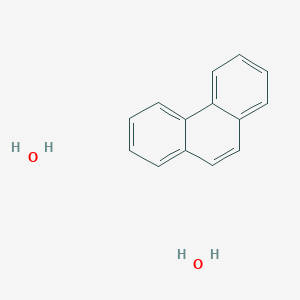
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

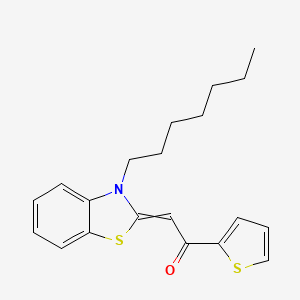
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)

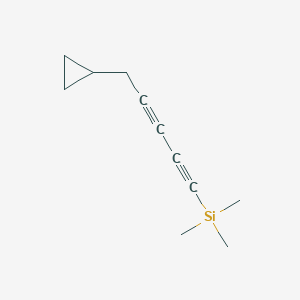
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
